molecular formula C13H10ClFO2 B6381284 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% CAS No. 1261920-38-0

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95%

Cat. No. B6381284
CAS RN: 1261920-38-0
M. Wt: 252.67 g/mol
InChI Key: AYPXBKVLAZUEED-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% (2C4F5MPP) is a synthetic chemical compound with a wide range of potential applications in scientific research. It is a white crystalline solid with a melting point of 166-168 °C. The compound is soluble in water, ethanol, and methanol, and is insoluble in non-polar solvents. 2C4F5MPP has been studied for its use in various scientific applications, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research.

Mechanism of Action

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its mechanism of action. The compound has been shown to act as an electron donor, donating electrons to other molecules. This process is known as electron transfer and is important in the formation of chemical bonds. Additionally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been shown to act as an inhibitor of enzymes, which are important in the regulation of biochemical processes.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. The compound has been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Finally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been shown to have anti-cancer activity, which can help reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has several advantages for use in lab experiments. The compound is relatively stable, making it easier to store and handle. Additionally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% is soluble in water, ethanol, and methanol, making it easier to use in aqueous solutions. Finally, the compound has a low toxicity, making it safer to use in lab experiments.
However, there are some limitations to using 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% in lab experiments. The compound is insoluble in non-polar solvents, making it difficult to use in some reactions. Additionally, the compound has a relatively low melting point, making it difficult to use in high temperature reactions. Finally, the compound is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has a wide range of potential future applications in scientific research. The compound could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% could be used in the synthesis of metal complexes and polymers, which could be used for various applications such as drug delivery, tissue engineering, and nanotechnology. Finally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% could be used in the development of new catalysts, which could be used to speed up chemical reactions.

Synthesis Methods

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-4-(2-fluoro-5-methoxyphenyl)phenol with a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol and the product is isolated by filtration or crystallization. The purity of the product can be improved by recrystallization and further purification by column chromatography.

Scientific Research Applications

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of metal complexes, which can be used in catalytic reactions and in the preparation of metal-organic frameworks. Additionally, 2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used in the synthesis of polymers, which can be used for various applications such as drug delivery, tissue engineering, and nanotechnology.

properties

IUPAC Name

2-chloro-4-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-4-12(15)10(7-9)8-2-5-13(16)11(14)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPXBKVLAZUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685983
Record name 3-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluoro-5-methoxyphenyl)phenol

CAS RN

1261920-38-0
Record name 3-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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